molecular formula C14H18N2O2 B1455357 cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole CAS No. 445310-01-0

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole

Cat. No.: B1455357
CAS No.: 445310-01-0
M. Wt: 246.3 g/mol
InChI Key: OQLOYGBBFHCQCX-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole is a chemical compound with the molecular formula C14H18N2O2. It is a bicyclic structure containing a pyrrole ring fused to a hexahydropyrrolo ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-carbobenzyloxy-protected amines with suitable electrophiles to form the desired bicyclic structure. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications.

Scientific Research Applications

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Boc-hexahydropyrrolo[3,4-C]pyrrole
  • cis-2-Fmoc-hexahydropyrrolo[3,4-C]pyrrole
  • cis-2-Ac-hexahydropyrrolo[3,4-C]pyrrole

Uniqueness

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole is unique due to its specific carbobenzyloxy (Cbz) protecting group, which provides stability and facilitates various synthetic transformations. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

benzyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLOYGBBFHCQCX-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole
Reactant of Route 2
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole
Reactant of Route 3
Reactant of Route 3
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole
Reactant of Route 4
Reactant of Route 4
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole
Reactant of Route 5
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole
Reactant of Route 6
Reactant of Route 6
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.